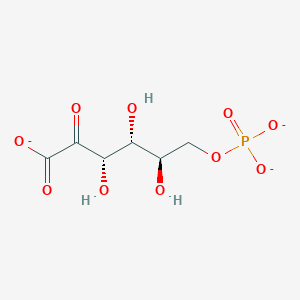

6-phospho-2-dehydro-D-gluconate(3-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8O10P-3 |

|---|---|

Molecular Weight |

271.1 g/mol |

IUPAC Name |

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonatooxyhexanoate |

InChI |

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/p-3/t2-,3-,4+/m1/s1 |

InChI Key |

ZKUSPPOKDDRMIU-JJYYJPOSSA-K |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 6-Phosphogluconate in the Oxidative Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of 6-phosphogluconate, a key intermediate in the oxidative phase of the pentose phosphate pathway (PPP). While the requested topic was "6-phospho-2-dehydro-D-gluconate," it is important to clarify that the canonical and widely recognized intermediate in this pathway is 6-phosphogluconate. This document will focus on the established biochemistry of 6-phosphogluconate, its enzymatic regulation, and its significance in cellular metabolism, particularly in the context of disease and drug development.

Introduction to 6-Phosphogluconate and the Pentose Phosphate Pathway

The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis.[1] It is crucial for generating nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. The pathway is divided into two phases: the oxidative and non-oxidative branches. 6-Phosphogluconate is a central molecule in the irreversible oxidative phase.

The oxidative phase begins with the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway.[1] Subsequently, 6-phosphogluconolactonase hydrolyzes the lactone to produce 6-phosphogluconate (6-PG).[1] The final step of the oxidative phase is the oxidative decarboxylation of 6-phosphogluconate by 6-phosphogluconate dehydrogenase (6PGD) to yield ribulose-5-phosphate, CO2, and a second molecule of NADPH.[2][3][4]

The products of the oxidative PPP are vital for various cellular functions. NADPH is essential for reductive biosynthesis, such as fatty acid and steroid synthesis, and for protecting cells from oxidative stress by regenerating reduced glutathione.[5][6] Ribulose-5-phosphate is a precursor for the synthesis of nucleotides and nucleic acids.[1][7]

The Synthesis and Catabolism of 6-Phosphogluconate

The concentration of 6-phosphogluconate is tightly regulated by the activities of the enzymes that produce and consume it.

-

Synthesis: 6-phosphogluconate is synthesized from 6-phosphoglucono-δ-lactone by the enzyme 6-phosphogluconolactonase. This reaction is a hydrolysis step that is generally considered to be rapid and not a primary point of regulation for the pathway.

-

Catabolism: The oxidative decarboxylation of 6-phosphogluconate is catalyzed by 6-phosphogluconate dehydrogenase (6PGD).[4][5] This is an irreversible reaction under physiological conditions and represents a key control point in the pathway. The reaction mechanism is a sequential process involving the oxidation of 6-phosphogluconate to a 3-keto intermediate, followed by decarboxylation to form an enediol of ribulose-5-phosphate, which then tautomerizes to the final product.[2][8]

Quantitative Data on Key Enzymes

The kinetic properties of 6-phosphogluconate dehydrogenase (6PGD) have been studied in various organisms. The following table summarizes key kinetic parameters.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| 6-Phosphogluconate Dehydrogenase | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | [9] |

| NADP+ | 53.03 ± 1.99 | [9] | |||

| 6-Phosphogluconate Dehydrogenase | Leuconostoc mesenteroides | 6-Phosphogluconate | 950 | [10] | |

| NAD+ | 320 | [10] |

Note: The kinetic parameters can vary significantly depending on the source of the enzyme, buffer conditions, pH, and temperature.

Experimental Protocols

The activity of 6PGD is commonly measured by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.

Principle: 6-Phosphogluconate + NADP+ --(6PGD)--> Ribulose-5-phosphate + CO2 + NADPH + H+

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl2[7]

-

Substrate Solution: 2 mM 6-phosphogluconate

-

Cofactor Solution: 0.5 mM NADP+

-

Enzyme Sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer and NADP+ solution.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Add the enzyme sample to the cuvette and mix gently.

-

Initiate the reaction by adding the 6-phosphogluconate substrate solution.

-

Immediately start monitoring the increase in absorbance at 340 nm over time in the linear portion of the curve.[10]

-

The rate of reaction is calculated from the change in absorbance per minute, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[10]

Determining the overall flux through the PPP is more complex and often involves the use of isotopic tracers.

Principle: By using glucose labeled with a stable isotope (e.g., 13C) at specific positions, one can trace the fate of the carbon atoms as they are metabolized through glycolysis and the PPP. The differential release of labeled CO2 or the labeling patterns of downstream metabolites can be used to quantify the relative flux through the PPP.

Methodology using [1-14C]glucose and [6-14C]glucose:

-

Incubate cells or tissues in parallel with either [1-14C]glucose or [6-14C]glucose.

-

The C1 carbon of glucose is exclusively released as 14CO2 in the 6PGD reaction of the PPP.

-

The C6 carbon of glucose is released as 14CO2 primarily through the tricarboxylic acid (TCA) cycle after being converted to pyruvate.

-

The amount of 14CO2 produced from each labeled glucose is quantified.

-

The difference in the rate of 14CO2 production from [1-14C]glucose and [6-14C]glucose provides an estimate of the PPP flux.[11]

More advanced methods utilize stable isotopes like 13C-glucose and analysis by mass spectrometry or nuclear magnetic resonance (NMR) to provide a more detailed and quantitative picture of metabolic fluxes.[12][13]

Visualizations

Caption: The oxidative phase of the pentose phosphate pathway.

References

- 1. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 2. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 6. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 9. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nipro.co.jp [nipro.co.jp]

- 11. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

- 12. Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

A Technical Guide to the Biosynthesis and Degradation of 6-Phospho-2-dehydro-D-gluconate (2-Keto-3-deoxy-6-phosphogluconate)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of glucose is fundamental to life, with several distinct pathways enabling organisms to extract energy and biosynthetic precursors from this central sugar. While glycolysis (the Embden-Meyerhof-Parnas pathway) and the Pentose Phosphate Pathway (PPP) are well-known in eukaryotes, the Entner-Doudoroff (ED) pathway represents a primary route for glucose catabolism in many bacteria and archaea.[1] Central to the ED pathway is the intermediate 2-keto-3-deoxy-6-phosphogluconate (KDPG) , a molecule also referred to by names such as 6-phospho-2-dehydro-D-gluconate.[2][3]

This technical guide provides an in-depth exploration of the biosynthesis and degradation of KDPG. It details the enzymatic reactions, presents key quantitative data, outlines experimental protocols for studying the pathway, and discusses the critical regulatory mechanisms that govern metabolic flux. Understanding this pathway is crucial, not only for fundamental microbiology but also for applications in metabolic engineering and the development of novel antimicrobial agents targeting enzymes unique to this pathway.[4]

The Entner-Doudoroff Pathway: Biosynthesis and Degradation of KDPG

The ED pathway is a streamlined metabolic route that converts glucose into pyruvate and glyceraldehyde-3-phosphate with a net yield of 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose.[1] It is characterized by two unique enzymes: 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda).[1][5]

Biosynthesis of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

The formation of KDPG from glucose occurs in three primary steps, starting from the common glycolytic intermediate, glucose-6-phosphate.

-

Phosphorylation of Glucose: Glucose is first phosphorylated by hexokinase to form glucose-6-phosphate (G6P), consuming one molecule of ATP. This initial step is shared with both glycolysis and the PPP.[1]

-

Oxidation of Glucose-6-Phosphate: G6P is oxidized to 6-phospho-D-gluconate. This can occur via a two-step process involving glucose-6-phosphate dehydrogenase (Zwf) , which generates NADPH, and 6-phosphogluconolactonase (Pgl) .[6]

-

Dehydration of 6-Phosphogluconate: This is the committed step of the ED pathway. The enzyme 6-phosphogluconate dehydratase (Edd) catalyzes the dehydration of 6-phosphogluconate, removing a water molecule to form KDPG.[1][5] This reaction is central to the pathway and the formation of its key intermediate.[3]

Degradation of 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Once formed, KDPG is promptly cleaved in the final unique step of the ED pathway.

-

Aldol Cleavage of KDPG: The enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG aldolase or Eda) catalyzes the cleavage of KDPG into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .[5]

-

Further Metabolism: G3P can then enter the lower stages of glycolysis to be converted to pyruvate, generating ATP and NADH.[2]

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. 6-phospho-2-dehydro-D-gluconate | Benchchem [benchchem.com]

- 3. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 5. ou.edu [ou.edu]

- 6. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic conversion of 6-phospho-D-gluconate to 6-phospho-2-dehydro-D-gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of 6-phospho-D-gluconate is a critical juncture in cellular metabolism, primarily situated within the pentose phosphate pathway (PPP). This guide provides an in-depth technical overview of the core enzymatic reaction, focusing on the well-characterized oxidative decarboxylation catalyzed by 6-phosphogluconate dehydrogenase (6PGDH). While the direct conversion to 6-phospho-2-dehydro-D-gluconate is not a recognized primary metabolic route, this document will also briefly address the dehydration of 6-phospho-D-gluconate in the Entner-Doudoroff pathway to provide a comprehensive understanding of its metabolic fate.

Core Reaction: Oxidative Decarboxylation by 6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)

The principal enzymatic conversion of 6-phospho-D-gluconate is its oxidative decarboxylation to D-ribulose 5-phosphate, a reaction catalyzed by 6-phosphogluconate dehydrogenase (6PGDH). This irreversible reaction is a key regulatory step in the pentose phosphate pathway and is crucial for the production of NADPH and the precursor for nucleotide biosynthesis.[1]

The overall reaction is as follows:

6-phospho-D-gluconate + NADP⁺ → D-ribulose 5-phosphate + NADPH + H⁺ + CO₂

This reaction proceeds through a 3-keto-6-phosphogluconate intermediate.[2][3] The catalytic mechanism involves the oxidation of the hydroxyl group at C3 to a ketone, followed by decarboxylation.[2][3]

Enzyme Structure and Catalytic Mechanism

6-phosphogluconate dehydrogenase is typically a homodimeric or homotetrameric protein.[3] Each subunit is comprised of a large, mainly alpha-helical domain and a smaller beta-alpha-beta domain which contains a mixed parallel and anti-parallel 6-stranded beta-sheet. The active site is located at the interface between the subunits.[4] The catalytic mechanism is a sequential, ordered process where NADP⁺ binds first, followed by 6-phospho-D-gluconate. The products are then released in the order of CO₂, ribulose 5-phosphate, and finally NADPH.[5]

Quantitative Data: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase

The kinetic properties of 6PGDH have been characterized from a variety of organisms. A summary of these parameters is presented below for comparative analysis.

| Organism | Km (6-Phospho-D-gluconate) (µM) | Km (NADP⁺) (µM) | Optimal pH | Optimal Temperature (°C) |

| Schizosaccharomyces pombe | - | - | 7.4 (implicated in binding) | - |

| Rat Small Intestine | 595 ± 213 | 53.03 ± 1.99 | 7.35 | 49.4 |

| Rat Erythrocytes | - | - | 7.0 | 45 |

| Bass Liver | 26.66 | 0.88 | 7.5 | - |

| Pig Liver | 13.5 | - | 8.5 (in glycine buffer) | - |

| Thermotoga maritima | - | - | 7.5 | 70 |

| Microorganism (NIPRO) | 950 | 320 (for NAD⁺) | 7.0 - 7.5 | >40 |

Experimental Protocols

Assay for 6-Phosphogluconate Dehydrogenase Activity

The activity of 6PGDH is most commonly assayed by monitoring the reduction of NADP⁺ to NADPH at 340 nm.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Water bath or incubator set to the desired temperature (e.g., 30°C or 37°C)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

-

6-Phospho-D-gluconate solution (e.g., 10 mM)

-

NADP⁺ solution (e.g., 10 mM)

-

Enzyme sample (cell lysate, purified enzyme)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, 6-phospho-D-gluconate, and NADP⁺ to their final desired concentrations. For example, in a 1 mL final volume, you could have:

-

800 µL Assay Buffer

-

100 µL 10 mM 6-Phospho-D-gluconate (final concentration 1 mM)

-

50 µL 10 mM NADP⁺ (final concentration 0.5 mM)

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add a small volume of the enzyme sample (e.g., 50 µL) to the cuvette, mix gently by inverting, and immediately start monitoring the change in absorbance at 340 nm.

-

Data Acquisition: Record the absorbance at 340 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 3-5 minutes. Ensure the rate of absorbance change is linear during this period.

-

Calculation of Enzyme Activity: The rate of NADPH formation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

A commercially available colorimetric assay kit offers an alternative method, where the generated NADPH reduces a colorless probe to a colored product, with absorbance measured at 450 nm or 460 nm.[6][7]

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway

The oxidative phase of the pentose phosphate pathway, highlighting the role of 6-phosphogluconate dehydrogenase.

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Experimental Workflow for 6PGDH Activity Assay

A generalized workflow for determining the activity of 6-phosphogluconate dehydrogenase.

Caption: Workflow for 6PGDH activity assay.

Alternative Metabolic Route: The Entner-Doudoroff Pathway

In some prokaryotes, particularly Gram-negative bacteria, 6-phospho-D-gluconate can be metabolized via the Entner-Doudoroff (ED) pathway.[8][9] In this pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase (EC 4.2.1.12) to form 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG) .[8][10][11]

6-phospho-D-gluconate → 2-keto-3-deoxy-6-phospho-D-gluconate + H₂O

KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.[8] The ED pathway has a lower ATP yield compared to glycolysis.[9]

Kinetic Parameters of 6-Phosphogluconate Dehydratase

| Organism | Km (6-Phospho-D-gluconate) (mM) | Vmax (U/mg) | Optimal pH |

| Caulobacter crescentus | 0.3 | 61.6 | 8.0 |

Logical Relationship of 6-Phospho-D-Gluconate Fates

Diagram illustrating the two primary metabolic fates of 6-phospho-D-gluconate.

Caption: Metabolic fates of 6-phospho-D-gluconate.

Conclusion

The enzymatic conversion of 6-phospho-D-gluconate is a pivotal step in carbohydrate metabolism, with distinct pathways and enzymes dictating its fate in different organisms. The oxidative decarboxylation by 6-phosphogluconate dehydrogenase in the pentose phosphate pathway is the most ubiquitous and extensively studied reaction, vital for cellular redox balance and the synthesis of nucleotide precursors. The alternative dehydration reaction in the Entner-Doudoroff pathway, while less common, represents an important metabolic variation in prokaryotes. A thorough understanding of these enzymatic conversions, their kinetics, and regulation is essential for researchers in metabolic engineering, drug discovery, and fundamental biological sciences.

References

- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of a bacterial 6-phosphogluconate dehydrogenase reveal aspects of specificity, mechanism and mode of inhibition by analogues of high-energy reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Phosphogluconate dehydrogenase. Purification and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. 6-Phosphogluconate Dehydrogenase (6-PGDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 8. davuniversity.org [davuniversity.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

6-Phospho-2-dehydro-D-gluconate: A Technical Guide to a Transient Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phospho-2-dehydro-D-gluconate is a pivotal, yet transient, metabolic intermediate situated at the crossroads of major carbohydrate metabolic pathways, primarily the Entner-Doudoroff (ED) pathway. Its fleeting existence underscores the efficiency of coupled enzymatic reactions and presents unique challenges for detection and study. This technical guide provides a comprehensive overview of 6-phospho-2-dehydro-D-gluconate, detailing its role in metabolism, the enzymes responsible for its turnover, quantitative kinetic data, and detailed experimental protocols. Furthermore, this guide explores the pharmacological significance of targeting pathways involving this intermediate for therapeutic development.

Introduction

6-Phospho-2-dehydro-D-gluconate (6P2DG) is a six-carbon keto-acid phosphate. Although not a household name in metabolic charts, it is a critical intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose metabolism in many bacteria.[1] Its significance also extends to its relationship with the Pentose Phosphate Pathway (PPP), a key source of NADPH for reductive biosynthesis and antioxidant defense.[1] The transient nature of 6P2DG, being rapidly converted to its downstream metabolite, makes its direct study challenging but essential for a complete understanding of these metabolic routes. This guide aims to consolidate the current knowledge on 6P2DG, providing a valuable resource for researchers in metabolism and drug discovery.

Metabolic Pathways

6-Phospho-2-dehydro-D-gluconate is primarily associated with the Entner-Doudoroff pathway and is conceptually linked to the Pentose Phosphate Pathway through its precursor, 6-phospho-D-gluconate.

The Entner-Doudoroff (ED) Pathway

The ED pathway is a glycolytic route distinct from the more commonly known Embden-Meyerhof-Parnas (EMP) pathway (glycolysis). It is prevalent in many Gram-negative bacteria and some Gram-positive bacteria and archaea.[2] The pathway is characterized by a unique set of enzymes that catabolize glucose to pyruvate.[2][3]

The formation and consumption of 6-phospho-2-dehydro-D-gluconate are central to the ED pathway. The key steps are:

-

Formation: 6-phospho-D-gluconate is dehydrated by the enzyme 6-phosphogluconate dehydratase (EDD) to form 6-phospho-2-dehydro-D-gluconate.[1]

-

Conversion: This intermediate is then rapidly converted to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

It is important to note that some literature refers to the product of 6-phosphogluconate dehydratase as 2-keto-3-deoxy-6-phosphogluconate (KDPG) directly, implying that 6-phospho-2-dehydro-D-gluconate is an unstable intermediate that quickly rearranges. For the purpose of this guide, we will consider it a distinct, albeit transient, species.

The overall pathway yields one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose.[2]

Caption: The Entner-Doudoroff Pathway highlighting the transient intermediate.

The Pentose Phosphate Pathway (PPP)

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. Its primary roles are to generate NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress, and to produce precursors for nucleotide synthesis.[4]

The connection to 6-phospho-2-dehydro-D-gluconate lies in the oxidative phase of the PPP. In this phase, 6-phospho-D-gluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6PGDH) to yield ribulose-5-phosphate and NADPH.[5] While 6-phospho-2-dehydro-D-gluconate is not a direct intermediate in the canonical PPP, the enzyme 6-phosphogluconate dehydrogenase does catalyze an oxidation reaction at the C2 position of 6-phospho-D-gluconate, forming a transient 3-keto intermediate before decarboxylation.[1] This highlights a chemical similarity in the initial enzymatic step.

Caption: Relationship between the PPP and the ED pathway via 6-phospho-D-gluconate.

Quantitative Data

Due to its transient nature, direct measurement of the intracellular concentration of 6-phospho-2-dehydro-D-gluconate is technically challenging and not widely reported. However, the kinetic parameters of the enzymes responsible for its formation and downstream conversion provide valuable insights into its metabolic flux.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) | Inhibitors | Reference |

| 6-Phosphogluconate dehydratase (EDD) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - | [6] |

| 2-Keto-3-deoxy-6-phosphogluconate (KDPG) aldolase | Synechocystis sp. PCC 6803 | 2-Keto-3-deoxy-6-phosphogluconate | 0.095 | - | Pyruvate analogues | [7] |

| 6-Phosphogluconate dehydrogenase | Sheep liver | 6-Phospho-D-gluconate | - | - | NADPH, ATP-ribose | [1] |

| 6-Phosphogluconate dehydrogenase | Rat small intestine | 6-Phospho-D-gluconate | 0.595 ± 0.213 | 8.91 ± 1.92 | NADPH (Ki = 31.91 µM) | [8] |

| 6-Phosphogluconate dehydrogenase | Corynebacterium glutamicum | 6-Phospho-D-gluconate | - | - | - | [9] |

Table 2: Metabolic Flux Analysis in Pseudomonas protegens Pf-5

| Metabolic Route | % of Glucose Uptake | Reference |

| Through Entner-Doudoroff Pathway | > 90% | [10] |

| Secreted as gluconate and 2-ketogluconate | > 35% | [10] |

Experimental Protocols

Assay for 6-Phosphogluconate Dehydratase (EDD) Activity

This protocol is adapted from a study on Caulobacter crescentus EDD.[6] The assay is a coupled continuous spectrophotometric assay.

Principle: The formation of KDPG from 6-phospho-D-gluconate by EDD is coupled to the oxidation of NADH by lactate dehydrogenase, with KDPG aldolase as the coupling enzyme. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

-

100 mM HEPES buffer, pH 8.0

-

5 mM MnCl2

-

0.2 mM NADH

-

3 U/mL L-lactate dehydrogenase (from rabbit muscle)

-

50 µg/mL KDPG aldolase

-

Substrate: 100 mM 6-phospho-D-gluconate (6PG)

-

Purified EDD enzyme solution

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MnCl2, NADH, L-lactate dehydrogenase, and KDPG aldolase.

-

Pre-incubate the mixture at 37°C for 2 minutes.

-

Initiate the reaction by adding the EDD enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the EDD activity.

Caption: Workflow for the coupled assay of 6-phosphogluconate dehydratase activity.

Assay for 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase Activity

This protocol is based on the reverse reaction, the synthesis of KDPG.[11]

Principle: The aldol condensation of pyruvate and D-glyceraldehyde-3-phosphate to form KDPG is monitored.

Reagents:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: Pyruvate and D-glyceraldehyde-3-phosphate

-

Purified KDPG aldolase enzyme solution

Procedure:

-

Combine the buffer and substrates in a reaction vessel.

-

Initiate the reaction by adding the KDPG aldolase.

-

The reaction can be monitored by various methods, such as quantifying the disappearance of substrates or the appearance of KDPG using HPLC-MS.[6]

Detection of KDPG by LC-MS/MS

As a stable downstream product, detecting KDPG can provide evidence of a functional ED pathway.

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific detection of metabolites.

Methodology:

-

Metabolite Extraction: Quench metabolism rapidly and extract polar metabolites from cells or tissues.

-

Chromatographic Separation: Separate metabolites using a suitable LC column (e.g., porous graphitic carbon).[12]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity. The characteristic transition for KDPG is m/z 257 → 79 in negative ion mode.[12]

Caption: A simplified workflow for the detection of KDPG using LC-MS/MS.

Relevance to Drug Development

Targeting microbial metabolic pathways that are absent in humans is a promising strategy for the development of novel antimicrobial agents. The Entner-Doudoroff pathway, being prevalent in many pathogenic bacteria but not in mammals, represents an attractive target.

Inhibition of ED Pathway Enzymes

-

KDPG Aldolase Inhibitors: Several pyruvate analogues with β-diketo structures have been designed and synthesized as potential inhibitors of KDPG aldolase. These compounds can act as competitive or slow-binding inhibitors.[10]

Crosstalk with Signaling Pathways

While direct signaling roles for 6-phospho-2-dehydro-D-gluconate are not established, the metabolic pathways it is part of are interconnected with cellular signaling.

-

Pentose Phosphate Pathway and Redox Signaling: The PPP is a major source of NADPH, which is crucial for maintaining the cellular redox state. Alterations in NADPH levels can impact a multitude of signaling pathways sensitive to oxidative stress.

-

Accumulation of Precursors: Inhibition of enzymes downstream of 6-phospho-D-gluconate can lead to its accumulation. Elevated levels of 6-phospho-D-gluconate have been shown to inhibit LKB1-AMPK signaling, thereby promoting lipogenesis in cancer cells.[13] This suggests an indirect link between the metabolic state of the PPP/ED pathway and key cellular signaling nodes.

-

Bacterial Signaling: In some bacteria, the ED pathway is regulated in response to environmental cues, such as the presence of root exudates in plant-colonizing bacteria, which involves signaling molecules like putrescine.[1]

Caption: Indirect influence of the PPP/ED pathway on cellular signaling.

Conclusion

6-Phospho-2-dehydro-D-gluconate, despite its transient existence, is a key player in the Entner-Doudoroff pathway. Understanding its formation, conversion, and the enzymes involved is crucial for a complete picture of bacterial carbohydrate metabolism. While its direct detection remains a challenge, studying its enzymatic environment and the flux through the ED pathway provides valuable information. The uniqueness of the ED pathway to many microbes makes its components, including the enzymes that process 6-phospho-2-dehydro-D-gluconate's precursor and successor, promising targets for the development of novel antimicrobial therapies. Further research into the regulation of the ED pathway and its interplay with other metabolic and signaling networks will undoubtedly open new avenues for both basic science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities [frontiersin.org]

- 3. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. ON THE TRANSIENT TEMPLATE FOR IN VIVO DNA SYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of 6-phospho-2-dehydro-D-gluconate in microbial carbon metabolism. As a critical intermediate in the Entner-Doudoroff (ED) pathway, this molecule represents a key metabolic node in numerous bacteria and archaea. Understanding its formation, conversion, and the enzymes involved is crucial for research in microbiology, metabolic engineering, and the development of novel antimicrobial agents.

Introduction to 6-Phospho-2-dehydro-D-gluconate in Microbial Metabolism

6-Phospho-2-dehydro-D-gluconate is a transient intermediate in the Entner-Doudoroff (ED) pathway, a primary route for glucose catabolism in many gram-negative bacteria and some gram-positive bacteria and archaea.[1] This pathway is distinct from the more widely known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways (PPP). The ED pathway is particularly prominent in aerobic bacteria such as Pseudomonas, Azotobacter, and Rhizobium.[2]

The formation of 6-phospho-2-dehydro-D-gluconate is the first committed step of the ED pathway. It is synthesized from 6-phospho-D-gluconate through a dehydration reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (EDD). Subsequently, it is cleaved by 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase to produce pyruvate and glyceraldehyde-3-phosphate. The latter can then enter the lower stages of glycolysis to be converted to another molecule of pyruvate.

Metabolic Pathways Involving 6-Phospho-2-dehydro-D-gluconate

The primary metabolic route involving 6-phospho-2-dehydro-D-gluconate is the Entner-Doudoroff pathway. This pathway is energetically less efficient than glycolysis, yielding a net of one molecule of ATP, one NADH, and one NADPH per molecule of glucose, compared to the two ATP and two NADH produced in glycolysis.[1][2] However, the production of NADPH is a key feature, providing reducing power for biosynthetic reactions and mitigating oxidative stress.

The precursor of 6-phospho-2-dehydro-D-gluconate, 6-phospho-D-gluconate, is also a key intermediate in the pentose phosphate pathway (PPP). This creates a critical metabolic branch point. In the PPP, 6-phospho-D-gluconate is oxidatively decarboxylated by 6-phosphogluconate dehydrogenase to produce ribulose-5-phosphate and a second molecule of NADPH. The relative flux through the ED pathway versus the PPP is a key determinant of the metabolic state of the cell, balancing energy production with the need for reducing power and biosynthetic precursors.

Figure 1: The Entner-Doudoroff and Pentose Phosphate Pathways.

Quantitative Data on Key Enzymes

The efficient functioning of the Entner-Doudoroff pathway is dependent on the kinetic properties of its key enzymes: 6-phosphogluconate dehydratase (EDD) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. The following tables summarize the available quantitative data for these enzymes from various microbial sources.

| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| 6-Phosphogluconate Dehydratase (EDD) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 U/mg | [3] |

| 6-Phosphogluconate Dehydratase (EDD) | Haloferax volcanii | D-Gluconate | 3.2 ± 0.4 | 20.4 ± 1.2 U/mg | [4] |

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (EDD).

| Enzyme | Organism | Substrate | KM (mM) | Vmax (U/mg) or kcat (s-1) | Reference |

| KDPG Aldolase | Escherichia coli | KDPG | - | 83 s-1 (kcat) | [5] |

| KDPG Aldolase | Escherichia coli | KDPGal | - | 4 s-1 (kcat) | [6] |

| KDPG Aldolase | Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 U/mg | [4] |

| KDPG Aldolase | Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | [7] |

Table 2: Kinetic Parameters of 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase.

Experimental Protocols

Assay for 6-Phosphogluconate Dehydratase (EDD) Activity

A continuous coupled spectrophotometric assay is commonly used to determine the activity of 6-phosphogluconate dehydratase.

Principle: The product of the EDD reaction, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is cleaved by an excess of KDPG aldolase to pyruvate and glyceraldehyde-3-phosphate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is directly proportional to the EDD activity.[3]

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

6-Phospho-D-gluconate (substrate)

-

KDPG Aldolase (coupling enzyme)

-

Lactate Dehydrogenase (coupling enzyme)

-

NADH

-

Enzyme sample (containing EDD)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, KDPG aldolase, lactate dehydrogenase, and NADH in a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 37°C) for several minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding a known concentration of 6-phospho-D-gluconate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

Figure 2: Experimental Workflow for a Coupled Enzyme Assay.

Assay for KDPG Aldolase Activity

The activity of KDPG aldolase can also be determined using a coupled spectrophotometric assay.

Principle: The cleavage of KDPG by KDPG aldolase produces pyruvate and glyceraldehyde-3-phosphate. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.[8]

Reagents:

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5)

-

2-Keto-3-deoxy-6-phosphogluconate (KDPG) (substrate)

-

Lactate Dehydrogenase (coupling enzyme)

-

NADH

-

Enzyme sample (containing KDPG aldolase)

Procedure:

-

A reaction mixture is prepared with assay buffer, lactate dehydrogenase, and NADH.

-

The reaction is initiated by the addition of the KDPG substrate.

-

The decrease in absorbance at 340 nm is measured to determine the rate of pyruvate formation.

Regulation of the Entner-Doudoroff Pathway

The expression of the genes encoding the enzymes of the Entner-Doudoroff pathway is often tightly regulated in response to the availability of specific carbon sources. In many bacteria, the genes for 6-phosphogluconate dehydratase (edd) and KDPG aldolase (eda) are organized in an operon. The expression of this operon can be induced by the presence of gluconate or other sugars that are metabolized through the ED pathway. This regulation ensures that the metabolic machinery is synthesized only when needed, conserving cellular resources.

Conclusion

6-Phospho-2-dehydro-D-gluconate is a pivotal, albeit transient, intermediate in microbial carbon metabolism. Its central position in the Entner-Doudoroff pathway highlights a key metabolic strategy employed by a diverse range of microorganisms. A thorough understanding of the enzymes that produce and consume this metabolite, their kinetic properties, and the regulation of the pathway is essential for advancing our knowledge of microbial physiology. This knowledge is also critical for the rational design of metabolic engineering strategies and for the identification of novel targets for antimicrobial drug development. The data and protocols presented in this guide provide a valuable resource for researchers in these fields.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Crystal Structure of Escherichia coli KDPGal Aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 6-Phospho-2-dehydro-D-gluconate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phospho-2-dehydro-D-gluconate is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides, and for providing reducing power in the form of NADPH. Despite its central role in metabolism, a comprehensive public record of its experimental structural characterization is notably sparse. This technical guide consolidates the available information on 6-phospho-2-dehydro-D-gluconate from biochemical databases and outlines the standard experimental methodologies that would be employed for its full structural elucidation. This document serves as a foundational resource for researchers investigating the pentose phosphate pathway and for professionals in drug development targeting enzymes that interact with this metabolite.

Introduction

6-Phospho-2-dehydro-D-gluconate (also known as 2-dehydro-6-phospho-D-gluconate or 2-keto-6-phosphogluconate) is a six-carbon sugar phosphate that serves as a transient intermediate in the oxidative phase of the pentose phosphate pathway. It is formed by the oxidation of 6-phospho-D-gluconate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH). Understanding the precise structural features of this molecule is crucial for a complete picture of the enzyme-substrate interactions within the PPP and for the rational design of inhibitors that could modulate this pathway for therapeutic purposes, particularly in oncology and infectious diseases.

While detailed experimental data from techniques such as X-ray crystallography or comprehensive NMR analysis on the isolated molecule are not widely published, we can infer its properties from computational data and the well-characterized structure of the enzymes that bind it.

Physicochemical and Biochemical Properties

Computational data for 6-phospho-2-dehydro-D-gluconate has been compiled from various public databases. These properties provide a theoretical baseline for its behavior in a biological context.

| Property | Value | Source |

| Molecular Formula | C6H11O10P | KEGG[1] |

| Molecular Weight | 274.12 g/mol | KEGG[1] |

| Exact Mass | 274.0090 Da | KEGG[1] |

| Charge (at pH 7.3) | -3 | ModelSEED[2] |

| InChIKey | ZKUSPPOKDDRMIU-JJYYJPOSSA-K | ModelSEED[2] |

| SMILES | O=C([O-])C(=O)--INVALID-LINK----INVALID-LINK----INVALID-LINK--COP(=O)([O-])[O-] | ModelSEED[2] |

| Gibbs Free Energy (∆G) | -385.46 ± 0.33 kcal/mol | ModelSEED[2] |

Role in the Pentose Phosphate Pathway

6-Phospho-2-dehydro-D-gluconate is an intermediate in the oxidative phase of the pentose phosphate pathway. Its formation and subsequent conversion are central to the production of NADPH and the precursor for nucleotide synthesis, ribulose-5-phosphate. The enzyme 6-phosphogluconate dehydrogenase catalyzes the conversion of 6-phospho-D-gluconate to ribulose-5-phosphate, which is believed to proceed through the 6-phospho-2-dehydro-D-gluconate intermediate.[3]

Experimental Protocols for Structural Characterization

While specific experimental data for 6-phospho-2-dehydro-D-gluconate is limited, the following standard protocols would be applied for its structural characterization. These methodologies are based on established practices for similar phosphorylated sugars.

Synthesis and Purification

The synthesis of 6-phospho-2-dehydro-D-gluconate would likely be enzymatic, utilizing 6-phosphogluconate dehydrogenase in a controlled reaction that prevents its immediate conversion to ribulose-5-phosphate. An alternative approach could involve chemical synthesis, though this would be more complex.

Hypothetical Enzymatic Synthesis and Purification Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing 6-phospho-D-gluconate, NADP+, and a suitable buffer (e.g., Tris-HCl at pH 8.0).

-

Enzyme Addition: Initiate the reaction by adding purified 6-phosphogluconate dehydrogenase.

-

Reaction Quenching: Stop the reaction at an early time point to maximize the yield of the intermediate. This can be achieved by rapid pH change or addition of a denaturing agent.

-

Purification: The product would be purified from the reaction mixture using anion-exchange chromatography, taking advantage of the negative charges on the phosphate and carboxylate groups. High-performance liquid chromatography (HPLC) would be used for final purification and quantification.

Mass Spectrometry

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of the purified compound.

Protocol for High-Resolution Mass Spectrometry:

-

Sample Preparation: The purified sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR, coupled with an electrospray ionization (ESI) source in negative ion mode.

-

Data Acquisition: Acquire full scan mass spectra to determine the accurate mass of the deprotonated molecule [M-H]-.

-

Tandem MS (MS/MS): Perform fragmentation analysis to elucidate the structure by isolating the parent ion and inducing collision-induced dissociation (CID). The fragmentation pattern would reveal the loss of the phosphate group (H2PO4-, 97 Da) and water molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed atomic-level structure of a molecule in solution.

Protocol for 1D and 2D NMR Spectroscopy:

-

Sample Preparation: The purified compound is lyophilized and redissolved in deuterium oxide (D2O) to a concentration of 1-10 mM.

-

1D NMR Spectra:

-

¹H NMR: To identify all proton signals and their chemical environments.

-

¹³C NMR: To identify all carbon signals.

-

³¹P NMR: To identify the phosphorus signal of the phosphate group and its coupling to adjacent protons.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

-

Data Analysis: The combination of these spectra would allow for the unambiguous assignment of all proton, carbon, and phosphorus resonances and the determination of the molecule's covalent structure and stereochemistry.

Visualization of Experimental Workflow

The logical flow for the structural characterization of 6-phospho-2-dehydro-D-gluconate is outlined below.

Conclusion

6-Phospho-2-dehydro-D-gluconate remains a molecule of significant biological interest for which detailed experimental structural data is not yet readily available. This guide provides a summary of its known properties and its role in the pentose phosphate pathway. Furthermore, it outlines the standard and robust experimental protocols that would be necessary for its complete structural characterization. The application of these methodologies would provide invaluable insights for researchers in metabolism and aid in the development of novel therapeutics targeting the pentose phosphate pathway. The availability of such data would be a significant contribution to the fields of biochemistry and drug discovery.

References

An In-Depth Technical Guide to 6-Phospho-2-dehydro-D-gluconate in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and metabolic significance of 6-phospho-2-dehydro-D-gluconate. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant metabolic pathways.

Introduction and Historical Context

The discovery of 6-phospho-2-dehydro-D-gluconate is intrinsically linked to the elucidation of the pentose phosphate pathway (PPP), a fundamental route of glucose metabolism. In the 1930s, Otto Warburg's pioneering work on cellular respiration laid the groundwork for understanding alternative glucose oxidation pathways.[1][2] Subsequent research in the 1950s by scientists including Frank Dickens, Fritz Lipmann, and Bernard Horecker further delineated the steps of what was then called the "hexose monophosphate shunt" or "pentose phosphate shunt."[1][3][4]

It was within this context that 6-phospho-2-dehydro-D-gluconate was identified as a transient, unstable intermediate. The key enzyme, 6-phosphogluconate dehydrogenase (6PGDH), was found to catalyze the oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate, with 6-phospho-2-dehydro-D-gluconate (also referred to as 3-keto-6-phosphogluconate) being the ephemeral intermediate in this two-step reaction.[5] This discovery was crucial for completing the map of the oxidative phase of the PPP and understanding its role in generating reducing power in the form of NADPH.

Metabolic Significance

6-phospho-2-dehydro-D-gluconate is a key, albeit transient, intermediate in two major metabolic pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.

The Pentose Phosphate Pathway (PPP)

In the oxidative phase of the PPP, 6-phospho-D-gluconate is oxidized by 6-phosphogluconate dehydrogenase (6PGDH) to form the unstable intermediate 6-phospho-2-dehydro-D-gluconate. This intermediate is then rapidly and spontaneously decarboxylated to yield D-ribulose 5-phosphate and CO2. This reaction is a critical source of cellular NADPH, a potent reducing agent essential for various anabolic processes and for protecting the cell against oxidative stress.[6][7] The PPP is particularly active in tissues involved in fatty acid and steroid synthesis, such as the liver, adrenal glands, and mammary glands.[6]

The Entner-Doudoroff (ED) Pathway

The Entner-Doudoroff pathway is a primary route for glucose metabolism in many bacteria. In this pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). While distinct from 6-phospho-2-dehydro-D-gluconate, the study of these related intermediates has been crucial in understanding the metabolic logic and efficiency of the ED pathway.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the metabolism of 6-phospho-2-dehydro-D-gluconate.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH) from Various Organisms

| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |

| Rattus norvegicus (Rat) small intestine | 6-Phospho-D-gluconate | 595 ± 213 | 8.91 ± 1.92 | - | [8] |

| NADP+ | 53.03 ± 1.99 | [8] | |||

| Dicentrarchus labrax (Bass) liver | 6-Phospho-D-gluconate | 26.66 | - | - | [9] |

| NADP+ | 0.88 | [9] | |||

| Candida utilis | Ribulose-5-phosphate (reductive carboxylation) | - | - | - | [10] |

| Homo sapiens (recombinant in E. coli) | 6-Phospho-D-gluconate | Comparable to mammalian tissues | - | Comparable to mammalian tissues | [11] |

| NADP+ | Comparable to mammalian tissues | [11] |

Table 2: Intracellular Concentrations of Pentose Phosphate Pathway Intermediates

| Metabolite | Organism/Cell Type | Condition | Concentration (nmol/g wet weight or other units) | Reference |

| Sedoheptulose-7-phosphate | Sinorhizobium meliloti | Growth on glucose | ~1.5 | [12] |

| Growth on erythritol | ~2.5 | [12] | ||

| Ribose/Ribulose-5-phosphate | Sinorhizobium meliloti | Growth on glucose | ~0.8 | [12] |

| Growth on erythritol | ~1.2 | [12] | ||

| Ribose-5-phosphate | MDCK cells | Adherent cultivation | Varies with growth phase | [13] |

| Uridyl diphosphate glucose | MDCK cells | Adherent cultivation | Varies with growth phase | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 6-phospho-2-dehydro-D-gluconate and its metabolic context.

Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

This protocol is adapted from a method used for the characterization of 6PGDH from breast cancer cells.[14]

Principle: The activity of 6PGDH is determined by measuring the rate of NADPH production, which is monitored by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl2.

-

NADP+ Solution: 0.5 mM NADP+ in Assay Buffer.

-

Substrate Solution: 2 mM 6-phospho-D-gluconate (6PG) in Assay Buffer.

-

Enzyme Sample: Purified 6PGDH or cell/tissue lysate.

Procedure:

-

To a cuvette, add the enzyme sample.

-

Add the NADP+ solution to the cuvette.

-

Incubate the mixture at 37°C.

-

Initiate the reaction by adding the 6PG substrate solution.

-

Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Purification of Recombinant Human 6-Phosphogluconate Dehydrogenase from E. coli

This protocol describes a one-step purification of N-terminally histidine-tagged human 6PGDH.[11]

Materials:

-

E. coli strain expressing the recombinant human 6PGDH with an N-terminal histidine tag.

-

Lysis Buffer.

-

Ni-NTA affinity chromatography column.

-

Wash Buffer.

-

Elution Buffer.

Procedure:

-

Induce the expression of the recombinant protein in the E. coli culture.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column extensively with Wash Buffer to remove unbound proteins.

-

Elute the bound 6PGDH with Elution Buffer containing imidazole.

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Dialyze the purified enzyme against a suitable storage buffer.

Quantification of 6-Phosphogluconate by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of sugar phosphates, including 6-phosphogluconate, by LC-MS.[15][16]

Sample Preparation (from cell culture):

-

Rapidly quench the metabolism of the cells, for example, by using cold methanol.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

Separate the polar metabolites (containing sugar phosphates) from the non-polar components by centrifugation.

-

Dry the polar extract under vacuum and reconstitute it in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

LC Column: A column suitable for the separation of polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode is typically used for the detection of phosphorylated compounds.

-

Detection: Monitor the specific precursor-to-product ion transition for 6-phosphogluconate in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and regulatory mechanisms involving 6-phospho-2-dehydro-D-gluconate.

Pentose Phosphate Pathway (Oxidative Phase)

Entner-Doudoroff Pathway

References

- 1. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From the Warburg effect to the latest in cancer research | Agilent [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Warburg Effect 97 Years after Its Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Comprehensive Guide to 6-Phospho-2-dehydro-D-gluconate and its Synonyms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of microbial metabolism, precise molecular identification is paramount. This guide provides a comprehensive overview of 6-phospho-2-dehydro-D-gluconate, a key intermediate in the Entner-Doudoroff pathway. A clear understanding of its nomenclature, metabolic context, and analytical methods is crucial for researchers in microbiology, biochemistry, and drug development targeting bacterial pathways.

Unraveling the Nomenclature: Synonyms and Identifiers

The compound 6-phospho-2-dehydro-D-gluconate is known by a variety of names in biochemical literature, which can often lead to confusion. The following table summarizes its common synonyms and database identifiers to facilitate accurate cross-referencing.

| Synonym | Common Abbreviation | Source / Database Identifier |

| 6-O-Phosphono-2-oxo-2-deoxy-D-arabino-hexonic acid | - | J-GLOBAL[1] |

| 2-Dehydro-D-gluconate 6-phosphate | - | J-GLOBAL[1], KEGG: C01218[2] |

| 2-keto-3-deoxy-6-phosphogluconic acid | KDPG | PubChem CID: 44229082[3] |

| 6-phospho-2-keto-3-deoxygluconate | - | PubChem CID: 44229082[3] |

| 2-keto-3-deoxy-6-phospho-D-gluconate | - | PubChem CID: 44229082[3] |

| 3-Deoxy-2-keto-6-phosphogluconic acid | - | Sigma-Aldrich |

| 2-keto-6-phosphogluconate | - | ModelSEED: cpd00896[4] |

The Central Role in the Entner-Doudoroff Pathway

6-phospho-2-dehydro-D-gluconate is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for glucose catabolism found in many bacteria, particularly Gram-negative species, as well as in some archaea and eukaryotes.[5][6] This pathway is distinguished by a unique set of enzymes that ultimately convert glucose into pyruvate and glyceraldehyde-3-phosphate.[5]

The formation and subsequent cleavage of 6-phospho-2-dehydro-D-gluconate (more commonly referred to by its isomer's name, 2-keto-3-deoxy-6-phosphogluconate or KDPG in this context) are the defining steps of the ED pathway.

Figure 1. The Entner-Doudoroff Pathway.

Experimental Protocols for Key Enzymes

The characterization of enzymes involved in the metabolism of 6-phospho-2-dehydro-D-gluconate is fundamental to understanding this pathway. Below are detailed methodologies for assaying the two key enzymes of the Entner-Doudoroff pathway.

Protocol 1: Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This protocol measures the activity of 6-phosphogluconate dehydratase by quantifying the formation of its product, which can be detected using a colorimetric method.

Materials:

-

Tris-HCl buffer (0.1 M, pH 7.5)

-

MgCl₂ (50 mM)

-

KCl (2.5 M)

-

D-gluconate (5 mM)

-

Thiobarbituric acid (TBA) reagent

-

Purified 6-phosphogluconate dehydratase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture containing 0.1 M Tris-HCl (pH 7.5), 2.5 M KCl, 50 mM MgCl₂, and 5 mM D-gluconate.[7]

-

Initiate the reaction by adding the enzyme solution to the assay mixture.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction at various time points by adding a quenching agent (e.g., trichloroacetic acid).

-

Quantify the formation of 2-keto-3-deoxy-6-phosphogluconate using the thiobarbituric acid (TBA) assay, which forms a colored product.[7]

-

Measure the absorbance of the colored product at the appropriate wavelength (e.g., 548 nm).[8]

-

Calculate the enzyme activity based on the rate of product formation, using a standard curve if necessary.

Protocol 2: Assay for 2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (Eda) Activity

This protocol utilizes a coupled enzymatic assay to measure the activity of KDPG aldolase by monitoring the oxidation of NADH.

Materials:

-

Bis-Tris buffer (20 mM, pH 7.5)

-

KCl (1.5 M)

-

NADH (0.2 mM)

-

2-keto-3-deoxy-6-phosphogluconate (KDPG) (up to 0.56 mM)

-

Lactate dehydrogenase (LDH) (sufficient units)

-

Purified KDPG aldolase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare the assay mixture in a cuvette containing 20 mM Bis-Tris (pH 7.5), 1.5 M KCl, 0.2 mM NADH, and lactate dehydrogenase.[7]

-

Add the KDPG aldolase enzyme solution to the mixture.

-

Initiate the reaction by adding varying concentrations of the substrate, KDPG.[7]

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH to NAD+ as the pyruvate produced by KDPG aldolase is reduced to lactate by LDH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance change over time.

-

Determine the kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in the Entner-Doudoroff pathway provide valuable insights into their efficiency and substrate affinity. The following table summarizes available kinetic data for KDPG aldolase from different organisms.

| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| KDPG Aldolase | Escherichia coli | KDPG | ~0.2 | ~80 | 8.0 x 10⁵ | Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC - NIH[9] |

| KDPG Aldolase | Thermotoga maritima | KDPG | - | 83 | 8.3 x 10⁵ | Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC - NIH[10] |

| KDPG Aldolase | Zymomonas mobilis | KDPG | - | - | - | Key Enzymes of the Semiphosphorylative Entner-Doudoroff Pathway in the Haloarchaeon Haloferax volcanii: Characterization of Glucose Dehydrogenase, Gluconate Dehydratase, and 2-Keto-3-Deoxy-6-Phosphogluconate Aldolase - ASM Journals[7] |

| KDPGal Aldolase | Escherichia coli | KDPGal | 0.2 | 4 | 1.9 x 10⁴ | Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC - NIH[9] |

| KDG-Aldolase | Sulfolobus solfataricus | KDG | - | - | - | Kinetic parameters of KDG-aldolase Data were analysed using the direct... - ResearchGate[8] |

Experimental Workflow: From Gene to Kinetic Characterization

The following diagram illustrates a typical experimental workflow for the characterization of an enzyme from the Entner-Doudoroff pathway, such as 6-phosphogluconate dehydratase.

Figure 2. Workflow for Enzyme Characterization.

This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study of bacterial metabolism. A thorough understanding of the nomenclature, biochemical pathways, and experimental methodologies associated with 6-phospho-2-dehydro-D-gluconate is essential for advancing research and development in this critical area of science.

References

- 1. 6-Phospho-2-dehydro-D-gluconate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. KEGG COMPOUND: C01218 [kegg.jp]

- 3. 2-Dehydro-3-deoxy-D-gluconate 6-phosphate | C6H8O9P-3 | CID 44229082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ModelSEED [modelseed.org]

- 5. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 6. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenesis of the phosphate-binding pocket of KDPG aldolase enhances selectivity for hydrophobic substrates - PMC [pmc.ncbi.nlm.nih.gov]

6-phospho-2-dehydro-D-gluconate in the Entner-Doudoroff pathway

An In-depth Technical Guide to 2-Keto-3-deoxy-6-phosphogluconate (KDPG) in the Entner-Doudoroff Pathway

Introduction

The Entner-Doudoroff (ED) pathway is a crucial metabolic route for carbohydrate catabolism, primarily observed in Gram-negative bacteria, but also present in some Gram-positive bacteria, archaea, and even eukaryotes like plants and algae.[1][2] First described by Michael Doudoroff and Nathan Entner in 1952 in Pseudomonas saccharophila, this pathway is distinct from the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the pentose phosphate pathway (PPP).[1][3][4] A central feature of the ED pathway is its unique set of enzymes and a key metabolic intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG).[4][5]

This technical guide provides a comprehensive overview of KDPG, often referred to by the synonym 6-phospho-2-dehydro-D-gluconate, focusing on its formation, subsequent cleavage, the enzymes involved, and its overall significance in cellular metabolism. The content is tailored for researchers, scientists, and professionals in drug development who are interested in bacterial metabolism and potential targets for novel therapeutics.

The Central Role of KDPG in the Entner-Doudoroff Pathway

The ED pathway diverges from other glycolytic routes after the formation of 6-phosphogluconate. Instead of being further oxidized as in the PPP, 6-phosphogluconate enters the two-step core of the ED pathway, which revolves entirely around KDPG.[4]

-

Formation of KDPG : The first unique step is the dehydration of 6-phospho-D-gluconate, catalyzed by the enzyme 6-phosphogluconate dehydratase (Edd) . This reaction removes a molecule of water to form KDPG.[3][6]

-

Cleavage of KDPG : The second unique step involves the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (Eda) , which catalyzes a retro-aldol cleavage of KDPG. This reaction splits the six-carbon KDPG molecule into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P) .[5][7]

The G3P molecule then enters the lower, shared portion of the EMP pathway to be converted into a second molecule of pyruvate, generating ATP and NADH.[3][4] Overall, the catabolism of one molecule of glucose via the ED pathway yields a net of 1 ATP, 1 NADH, and 1 NADPH.[1][8]

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. davuniversity.org [davuniversity.org]

- 4. ou.edu [ou.edu]

- 5. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 8. Entner Doudoroff pathway | PPTX [slideshare.net]

Regulating a Keystone Metabolite: A Technical Guide to 6-Phospho-2-Dehydro-D-Gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phospho-2-dehydro-D-gluconate is a critical, albeit transient, intermediate in cellular metabolism, positioned at the crossroads of the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Its cellular concentration is tightly regulated by the interplay of its synthesis and degradation, a process crucial for maintaining metabolic homeostasis and cellular redox balance. Dysregulation of the pathways involving this metabolite has been implicated in various diseases, including cancer and infectious diseases, making the enzymes that control its levels attractive targets for therapeutic intervention. This guide provides an in-depth overview of the regulation of 6-phospho-2-dehydro-D-gluconate, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

I. Metabolic Hub: Synthesis and Degradation of 6-Phospho-2-Dehydro-D-Gluconate

The intracellular levels of 6-phospho-2-dehydro-D-gluconate are determined by the catalytic activities of the enzymes that produce and consume it.

A. Synthesis

-

Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, 6-phospho-2-dehydro-D-gluconate is formed as a transient, enzyme-bound intermediate during the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate. This reaction is catalyzed by 6-phosphogluconate dehydrogenase (6PGDH) .

-

Entner-Doudoroff (ED) Pathway: In organisms utilizing the ED pathway, a primary route for glucose metabolism in many bacteria, 6-phospho-2-dehydro-D-gluconate is a key intermediate.[1] It is produced from 6-phospho-D-gluconate through a dehydration reaction catalyzed by 6-phosphogluconate dehydratase (EDD) .

B. Degradation

-

Pentose Phosphate Pathway (PPP): The 6PGDH enzyme, after forming 6-phospho-2-dehydro-D-gluconate, promptly decarboxylates it to generate ribulose-5-phosphate and NADPH.

-

Entner-Doudoroff (ED) Pathway: The intermediate is cleaved by 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase into pyruvate and glyceraldehyde-3-phosphate.

II. Regulatory Mechanisms

The regulation of 6-phospho-2-dehydro-D-gluconate levels is intricately linked to the control of the enzymes in the PPP and ED pathways. This regulation occurs at both the allosteric and transcriptional levels.

A. Allosteric Regulation

The activity of 6PGDH is modulated by key metabolites, providing rapid control over the flux through the oxidative PPP.

-

NADPH: A product of the 6PGDH reaction, NADPH acts as a potent competitive inhibitor, providing a classic example of feedback inhibition. High levels of NADPH signal sufficient reducing power, thus downregulating its own production.

-

6-Phospho-D-gluconate: The substrate for 6PGDH can also act as an allosteric activator, ensuring its own efficient removal when its levels rise.

B. Transcriptional Regulation

The expression of the genes encoding the enzymes of the PPP and ED pathways is tightly controlled to meet the metabolic demands of the cell.

-

Pentose Phosphate Pathway: The transcription of genes for PPP enzymes, including 6PGDH, can be upregulated in response to oxidative stress. This response is mediated by transcription factors such as NRF2, which senses cellular redox status.

-

Entner-Doudoroff Pathway: The genes for the ED pathway enzymes, edd (encoding 6-phosphogluconate dehydratase) and eda (encoding KDPG aldolase), are often organized in an operon. Their expression is typically induced by the presence of gluconate and subject to catabolite repression.

III. Data Presentation: Kinetic Parameters of Key Enzymes

The following tables summarize the available quantitative data for the enzymes involved in the metabolism of 6-phospho-2-dehydro-D-gluconate.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGDH)

| Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) |

| Corynebacterium glutamicum | 6-Phospho-D-gluconate | 340 | - | 19 |

| Corynebacterium glutamicum | NADP+ | 160 | - | 17.1 |

| Bass liver | 6-Phospho-D-gluconate | 26.66 | - | - |

| Bass liver | NADP+ | 0.88 | - | - |

| Pig liver | 6-Phospho-D-gluconate | 13.5 | - | - |

| Rat small intestine | 6-Phospho-D-gluconate | 595 | 8.91 | - |

| Rat small intestine | NADP+ | 53.03 | - | - |

Table 2: Kinetic Parameters of 6-Phosphogluconate Dehydratase (EDD)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |

| Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - |

Table 3: Kinetic Parameters of 2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Aldolase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) |

| Escherichia coli | KDPG | 0.1 | - | 80 |

| Escherichia coli KDPGal aldolase | KDPGal | 0.2 | - | 4 |

| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - |

IV. Experimental Protocols

A. Measurement of 6-Phospho-2-dehydro-D-gluconate Levels

Direct quantification of the unstable 6-phospho-2-dehydro-D-gluconate intermediate is challenging. However, its more stable product in the ED pathway, 2-keto-3-deoxy-6-phosphogluconate (KDPG), can be measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method can be adapted for the detection of 6-phospho-2-dehydro-D-gluconate, provided that appropriate standards are synthesized and sample handling is optimized to minimize degradation.

Protocol: LC-MS/MS for KDPG Detection (Adaptable for 6-Phospho-2-dehydro-D-gluconate)

-

Metabolite Extraction:

-

Quench cellular metabolism rapidly by adding a cold solvent mixture (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) at -20°C.

-

Lyse the cells by sonication or bead beating while maintaining low temperatures.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Lyophilize the supernatant and resuspend in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Set up a specific MRM transition for the target analyte. For KDPG, the characteristic transition is m/z 257 → 79. A similar approach would be required for 6-phospho-2-dehydro-D-gluconate, which would involve determining its specific parent and fragment ions.

-

B. Enzyme Activity Assays

1. 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay

This assay measures the rate of NADPH production, which is directly proportional to 6PGDH activity.

-

Principle: The increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH is monitored spectrophotometrically.

-

Reaction Mixture:

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

NADP+

-

6-phospho-D-gluconate

-

-

Procedure:

-

Add all components except the substrate (6-phospho-D-gluconate) to a cuvette and incubate at a constant temperature (e.g., 30°C).

-

Initiate the reaction by adding 6-phospho-D-gluconate.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

-

2. 6-Phosphogluconate Dehydratase (EDD) Activity Assay

This is a coupled enzyme assay that measures the formation of pyruvate from the product of the EDD reaction.

-